molecular formula C12H11NO2 B2499692 1-(Oxetan-3-yloxy)isoquinoline CAS No. 2199180-37-3

1-(Oxetan-3-yloxy)isoquinoline

Cat. No.: B2499692
CAS No.: 2199180-37-3
M. Wt: 201.225
InChI Key: JRBHUCURQNSNFZ-UHFFFAOYSA-N
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Description

1-(Oxetan-3-yloxy)isoquinoline is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.225. The purity is usually 95%.
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Scientific Research Applications

Catalyst-Controlled Synthesis

Research reveals a facile synthetic method to access various isoquinoline derivatives, demonstrating good functional group tolerance and excellent regioselectivity. This method involves catalyst-controlled synthesis, including the use of Cp*Rh(III) for C–H bond functionalization to produce 4-amino-isoquinolin-1(2H)-ones, showcasing the potential of isoquinolines in synthetic chemistry and pharmaceutical development (Niu et al., 2018).

Antitumor Activity

Isoquinoline derivatives, particularly those substituted with specific functional groups, have been evaluated for their antitumor activities. A study highlighted the significant cytotoxicity of certain naphthalimide (isoquinoline derivative) against various human tumor cell lines, suggesting their potential as antitumor agents. This research underscores the therapeutic possibilities of isoquinoline derivatives in cancer treatment (Mukherjee et al., 2010).

Nucleic Acid Binding and Drug Design

Isoquinoline alkaloids, known for their pharmacological properties, including anticancer activities, have been studied for their nucleic acid-binding aspects. These studies are crucial for understanding the specificity and energetics of binding, which can guide the design of new therapeutic agents based on isoquinoline structures (Bhadra & Kumar, 2011).

Synthesis of Heterocycle-Fused Compounds

Isoquinoline derivatives serve as precursors in the synthesis of complex heterocyclic compounds. For instance, an efficient one-pot synthesis method has been developed for isoquinolines and heterocycle-fused pyridines, demonstrating the compound's utility in generating structurally diverse molecules, which could have numerous pharmaceutical applications (Zheng et al., 2012).

Asymmetric Synthesis from Amino Acids

Isoquinoline derivatives have been synthesized from amino acids in a highly stereoselective manner, providing access to new compounds with potential biological activity. This research indicates the versatility of isoquinoline derivatives in asymmetric synthesis and their potential in drug development (Sieck et al., 2005).

Biochemical Analysis

Biochemical Properties

1-(Oxetan-3-yloxy)isoquinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, the oxetane ring in this compound can act as a conformational lock, stabilizing the structure of proteins during biochemical processes . This compound has been shown to interact with microtubules, stabilizing them during cell division, which is a critical process in cancer treatment .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with microtubules can disrupt normal cell division, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound has been observed to affect the expression of genes involved in cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The oxetane ring in the compound can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition . This interaction can result in the stabilization of protein structures and the modulation of their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation processes over time . These changes can affect the compound’s efficacy and safety in long-term treatments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit tumor growth . At high doses, this compound can cause adverse effects, including toxicity and damage to normal tissues . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These metabolic processes can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, this compound can accumulate in specific cellular compartments, influencing its localization and activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for the compound’s interaction with its target biomolecules and the modulation of cellular processes.

Properties

IUPAC Name

1-(oxetan-3-yloxy)isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-4-11-9(3-1)5-6-13-12(11)15-10-7-14-8-10/h1-6,10H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBHUCURQNSNFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=NC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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